3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one
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Overview
Description
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one is a heterocyclic compound containing several nitrogen atomsThe presence of a 3-methylpyridin-2-yl moiety indicates a substituted pyridine ring with a methyl group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one involves multiple steps. One common method includes the reaction of 3-methylpyridin-2-ol with a piperidinyl azepanone derivative under specific conditions to form the desired compound. The reaction typically requires a base such as sodium hydride and an organic solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acylation: The secondary amine in the piperidine ring can react with acyl chlorides or anhydrides to form amides.
Alkylation: The amine group can undergo alkylation reactions with alkylating agents.
Oxidation: The ether linkage might be susceptible to oxidation under harsh conditions.
Common Reagents and Conditions
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Alkylation: Alkylating agents such as alkyl halides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Acylation: Formation of amides.
Alkylation: Formation of alkylated amines.
Oxidation: Potential cleavage of the ether linkage.
Scientific Research Applications
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one has diverse applications in scientific research. It is primarily used in medicinal chemistry due to its potential as a central nervous system depressant, anticonvulsant, or antipsychotic agent. The presence of the pyridyl group may enhance these properties based on known classes of therapeutic agents containing this moiety.
Mechanism of Action
The exact mechanism of action for 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as neurotransmitter receptors or ion channels in the central nervous system. These interactions can modulate neuronal activity and produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases.
Other Bicyclic Amines: Compounds with similar bicyclic structures that may act as central nervous system depressants, anticonvulsants, or antipsychotics.
Uniqueness
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one is unique due to its specific combination of a piperidinyl and azepanyl ring fused with a substituted pyridine ring. This structure provides a rigid bicyclic framework with potential therapeutic applications.
Properties
IUPAC Name |
3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14-5-4-10-20-18(14)23-13-15-7-11-21(12-8-15)16-6-2-3-9-19-17(16)22/h4-5,10,15-16H,2-3,6-9,11-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMUXCOJXHJNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3CCCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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